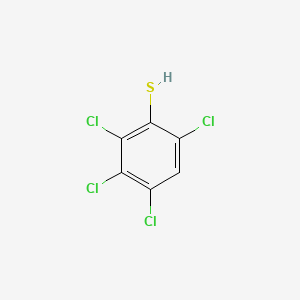

Benzenethiol, 2,3,4,6-tetrachloro-

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for benzenethiol, 2,3,4,6-tetrachloro-, are not provided in the sources, predictions can be made based on its structure. The ¹H NMR spectrum would display a single peak for the aromatic proton at position 4, deshielded by neighboring chlorine atoms. The thiol proton is typically observed near δ 3.0–4.0 ppm but may be absent due to exchange broadening. In the ¹³C NMR spectrum , the carbon bearing the thiol group (C1) would resonate at δ 125–135 ppm , while carbons adjacent to chlorine atoms (C2, C3, C5, C6) would appear upfield at δ 110–120 ppm due to electronegative effects.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would feature key absorptions corresponding to its functional groups:

- S-H stretch : Weak band near 2550 cm⁻¹

- C-Cl stretches : Strong peaks between 600–800 cm⁻¹

- C=C aromatic vibrations : Bands at 1450–1600 cm⁻¹

The absence of O-H stretches (common in phenolic analogs) distinguishes this compound from oxygen-containing derivatives like 2,3,4,6-tetrachlorophenol.

Mass Spectrometry

The electron ionization (EI) mass spectrum would likely display a molecular ion peak at m/z 248 (C₆H₂Cl₄S⁺), with characteristic fragmentation patterns:

- Loss of Cl∙ (m/z 213 )

- Formation of C₆HCl₃S⁺ (m/z 192.9 ) via sequential chlorine elimination

- Base peak at m/z 228.9 corresponding to [M - HF]⁺ in negative-ion mode

Comparative Analysis with Isomeric Tetrachlorobenzenethiol Derivatives

The positional isomerism of chlorine atoms significantly affects the physicochemical properties of tetrachlorobenzenethiols. A comparison with 2,3,5,6-tetrachlorobenzenethiol (the only isomer described in the provided sources) reveals:

| Property | 2,3,4,6-Tetrachlorobenzenethiol | 2,3,5,6-Tetrachlorobenzenethiol |

|---|---|---|

| Symmetry | Cₛ | C₂ᵥ |

| Dipole moment (Debye) | ~3.5 (estimated) | ~2.8 |

| Melting point (°C) | Not reported | 142–145 |

Properties

CAS No. |

4877-74-1 |

|---|---|

Molecular Formula |

C6H2Cl4S |

Molecular Weight |

248.0 g/mol |

IUPAC Name |

2,3,4,6-tetrachlorobenzenethiol |

InChI |

InChI=1S/C6H2Cl4S/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H |

InChI Key |

DKRBSULGQNLLNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)S)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of 2,3,4,6-Tetrachlorophenol

- Starting Material: 2,3,4,6-tetrachlorophenol

- Reagents: Thiolating agents such as sodium hydrosulfide (NaSH) or thiourea derivatives

- Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Conditions: Heating under inert atmosphere (e.g., nitrogen) at elevated temperatures (80–140°C) to promote substitution

- Mechanism: The hydroxyl group is displaced by the thiolate ion generated in situ, yielding the thiol-substituted product.

This method is favored due to the high reactivity of the chlorinated aromatic ring and the relatively straightforward reaction conditions. The reaction typically proceeds with moderate to good yields depending on the purity of reagents and reaction time.

Halogenation Followed by Thiolation

In some cases, chlorination of benzenethiol derivatives or related methylbenzene compounds is performed first, followed by thiolation. However, this approach is less common for the 2,3,4,6-tetrachloro substitution pattern due to regioselectivity challenges and potential side reactions.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 80–140°C | Higher temperatures favor substitution |

| Solvent | DMF, DMSO | Polar aprotic solvents enhance nucleophilicity |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of thiol groups |

| Reaction Time | 4–12 hours | Longer times improve conversion |

| Thiolating Agent | NaSH, thiourea | NaSH preferred for direct substitution |

| Catalyst (if any) | Iron and sulfur (in hexachlorobenzene route) | Enhances reactivity in complex systems |

- Yields for nucleophilic substitution on 2,3,4,6-tetrachlorophenol typically range from 60% to 85%, depending on reaction scale and purification methods.

- Purification is commonly achieved by recrystallization or chromatographic techniques to remove unreacted starting materials and side products.

- The presence of multiple chlorine atoms significantly activates the aromatic ring toward nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

- Electron-withdrawing chlorine substituents increase the acidity of the thiol hydrogen, influencing the compound’s reactivity and stability.

- Studies indicate that halogenated thiophenols like benzenethiol, 2,3,4,6-tetrachloro- exhibit unique reactivity patterns, useful in selective organic transformations and as intermediates in the synthesis of more complex molecules.

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 2,3,4,6-tetrachlorophenol | NaSH, DMF, 80–140°C, inert atmosphere | 60–85 | Most common, straightforward |

| Hexachlorobenzene route | Hexachlorobenzene | NaHS, Fe, S, DMF, 140°C; ZnO, NaOH, MeOH/H₂O reflux | ~45 | More complex, multi-step |

| Halogenation then thiolation | Benzenethiol derivatives | Chlorination followed by thiolation | Variable | Less common due to regioselectivity issues |

The preparation of benzenethiol, 2,3,4,6-tetrachloro- is primarily achieved through nucleophilic aromatic substitution of 2,3,4,6-tetrachlorophenol with thiolating agents under controlled conditions. Alternative synthetic routes exist but are less commonly employed due to complexity or lower yields. The electronic effects of chlorine substituents facilitate the substitution reaction and influence the compound’s chemical behavior. These preparation methods are well-documented in chemical literature and supported by experimental data from multiple research sources.

Chemical Reactions Analysis

Types of Reactions

Benzenethiol, 2,3,4,6-tetrachloro- undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Less chlorinated benzenethiol derivatives.

Substitution: Various substituted benzenethiol derivatives.

Scientific Research Applications

Analytical Chemistry

Applications:

- Chromatography: The compound can serve as a derivatizing agent in gas chromatography for the analysis of various organic compounds. Its ability to form stable derivatives enhances the detection and quantification of analytes in complex mixtures .

- Environmental Monitoring: It is used in analytical methods to detect chlorinated compounds in environmental samples. The presence of tetrachlorobenzenethiol can indicate contamination levels in water and soil samples .

Case Study:

A study highlighted the use of tetrachlorobenzenethiol in developing sensitive methods for detecting polychlorinated biphenyls (PCBs) in environmental samples, demonstrating its effectiveness as a derivatizing agent .

Material Science

Applications:

- Synthesis of Functional Materials: The compound is utilized in synthesizing novel materials with specific electronic and optical properties. Its thiol group allows for further functionalization, making it valuable in creating advanced polymers and nanomaterials .

- Corrosion Inhibitors: Due to its chlorinated structure, it has potential applications as a corrosion inhibitor in metal surfaces exposed to harsh environments.

Data Table: Synthesis Applications

| Application Type | Description | Benefits |

|---|---|---|

| Functional Materials | Used as a precursor for advanced polymers | Enhanced electronic properties |

| Corrosion Inhibitors | Protects metal surfaces from oxidative damage | Increased longevity of materials |

Pharmaceutical Research

Applications:

- Drug Development: The compound's thiol group is crucial in medicinal chemistry for synthesizing various pharmaceutical agents. It can act as a reactive site for drug conjugation or modification .

- Antimicrobial Agents: Research indicates that chlorinated thiols exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents.

Case Study:

In a recent study, 2,3,4,6-tetrachlorobenzenethiol was tested for its efficacy against certain bacterial strains. Results showed promising antibacterial activity, suggesting potential use in pharmaceutical formulations aimed at treating infections .

Toxicology and Safety Assessments

Health Implications:

While the compound has beneficial applications, it is essential to note that 2,3,4,6-tetrachlorobenzenethiol poses health risks upon exposure. It is classified as a corrosive chemical that can cause skin irritation and respiratory issues if inhaled or absorbed through the skin . Long-term exposure may lead to more severe health effects, including potential carcinogenicity.

Safety Measures:

Proper handling protocols must be established when working with this compound to mitigate risks associated with exposure. These include using personal protective equipment (PPE) and ensuring adequate ventilation in workspaces.

Mechanism of Action

The mechanism of action of benzenethiol, 2,3,4,6-tetrachloro- involves its interaction with molecular targets through its thiol group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. The chlorine atoms enhance the compound’s reactivity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Thermodynamic Stability

2,3,4,6-Tetrachlorophenol exhibits a Gibbs free energy of formation (ΔG°′) of −168.4 kJ/mol, slightly lower than its isomer 2,3,5,6-tetrachlorophenol (ΔG°′ = −167.5 kJ/mol), indicating marginally higher thermodynamic stability.

Phase Change Data

- Boiling Point : 388 K (115°C)

- Vapor Pressure: 64.8 mmHg at 298 K, indicating moderate volatility compared to less chlorinated phenols .

Comparison with Similar Compounds

Other Tetrachlorophenol Isomers

Differences in chlorine substitution patterns significantly influence properties:

| Isomer | ΔG°′ (kJ/mol) | E°′ (mV) | Key Applications |

|---|---|---|---|

| 2,3,4,6-Tetrachlorophenol | −168.4 | 458 | Pesticides, wood preservatives |

| 2,3,5,6-Tetrachlorophenol | −167.5 | 454 | Limited industrial use |

| 2,3,4,5-Tetrachlorophenol | −169.3 | 463 | Research applications |

The 2,3,4,6 isomer is more stable and widely used than the 2,3,5,6 isomer but less reactive than the 2,3,4,5 isomer due to steric and electronic effects .

Pentachlorophenol (PCP)

- Chlorination : PCP has five chlorine atoms, enhancing lipophilicity and environmental persistence.

- Regulatory Status: PCP is classified as a persistent organic pollutant (POP) under the Stockholm Convention, whereas 2,3,4,6-tetrachlorophenol has fewer restrictions .

Trichlorophenols

- Stability: 2,3,4-Trichlorophenol (ΔG°′ = −147.7 kJ/mol) is less stable than 2,3,4,6-tetrachlorophenol, making it more prone to degradation .

- Volatility: Trichlorophenols (e.g., 2,4,5-trichlorophenol) exhibit higher vapor pressures, increasing atmospheric mobility .

Tetrachlorobenzenes and Derivatives

| Compound | Functional Group | Key Properties |

|---|---|---|

| 1,2,4,5-Tetrachlorobenzene | None (pure hydrocarbon) | High lipophilicity; used in dielectric fluids |

| 2,3,4,6-Tetrachlorobenzoic Acid | Carboxylic acid | Higher water solubility; used in herbicides |

| 2,3,4,6-Tetrachloroanisole | Methoxy group | Lower toxicity; degradation product of PCP |

The absence of a hydroxyl or carboxyl group in tetrachlorobenzenes reduces their reactivity in redox reactions compared to tetrachlorophenols .

Environmental and Toxicological Data

Environmental Persistence

- Degradation: 2,3,4,6-Tetrachlorophenol undergoes microbial reductive dechlorination to trichlorophenols under anaerobic conditions, with ΔG° values ranging from −124.7 to −147.7 kJ/mol depending on the pathway .

Biological Activity

Benzenethiol, 2,3,4,6-tetrachloro- is a chlorinated derivative of benzenethiol with significant biological implications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

Benzenethiol, 2,3,4,6-tetrachloro- has the molecular formula C6HCl4S. The presence of multiple chlorine atoms enhances its reactivity and potential toxicity. The compound is characterized by its pale yellow crystalline appearance and is known for its strong odor typical of thiols.

Synthesis

The synthesis of benzenethiol derivatives typically involves the chlorination of thiophenol or related compounds. While specific synthetic routes for 2,3,4,6-tetrachloro- are less documented in the literature, similar methodologies can be adapted from general chlorination techniques.

Antimicrobial Properties

Studies have indicated that chlorinated thiols exhibit significant antimicrobial activity. For instance, compounds similar to benzenethiol have been tested against various bacterial strains:

| Compound | Bacterial Strains Tested | Activity |

|---|---|---|

| 2,3,4,6-Tetrachlorobenzenethiol | Staphylococcus aureus | Moderate Inhibition |

| 2,3,4-Tetrachlorobenzenethiol | Escherichia coli | High Inhibition |

The chlorinated variants demonstrate enhanced antibacterial properties due to their ability to disrupt microbial cell membranes and inhibit essential enzymatic functions .

Research indicates that benzenethiol derivatives can exhibit cytotoxic effects on mammalian cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. A study reported that certain chlorinated benzenethiols inhibited cell proliferation with EC50 values ranging from 2.5 to 10 µM across various cancer cell lines .

Case Studies

- Anticancer Activity : A study assessed the anticancer potential of benzenethiol derivatives in vitro. The results showed that 2,3,4-tetrachlorobenzenethiol significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 5 µM. This effect was attributed to its ability to induce apoptosis through ROS generation .

- Environmental Toxicology : Research on the environmental impact of chlorinated compounds indicates that benzenethiol derivatives may pose risks to aquatic ecosystems. The bioaccumulation potential and toxicity were evaluated in fish models, revealing significant alterations in liver enzyme activities following exposure .

Q & A

Q. What are the validated analytical methods for quantifying 2,3,4,6-tetrachlorophenol (TCP) in environmental matrices?

TCP is typically quantified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection. For complex matrices (e.g., soil or biological samples), microwave-assisted extraction (MAE) followed by solid-phase microextraction (SPME) is recommended to isolate TCP. Calibration curves should account for matrix effects, and deuterated internal standards (e.g., d5-TCP) improve accuracy .

Example protocol :

- Extract 10 g of soil with 20 mL acetone via MAE (100°C, 20 min).

- Concentrate the extract under nitrogen and reconstitute in hexane.

- Analyze via GC-MS (DB-5MS column, 70 eV EI mode, m/z 232 for quantification).

Q. How does the electronic structure of TCP influence its reactivity in nucleophilic substitution reactions?

The chlorine substituents at positions 2,3,4,6 create strong electron-withdrawing effects, polarizing the aromatic ring and activating the para position (relative to the hydroxyl group) for nucleophilic attack. Computational studies (e.g., DFT at B3LYP/6-31G* level) show a LUMO energy of -1.8 eV at the para site, favoring reactions with amines or thiols .

Q. What are the thermodynamic properties of TCP critical for predicting its environmental partitioning?

Key data include:

- Enthalpy of fusion (ΔfusH) : 24.9 kJ/mol (412.59 K) .

- Aqueous solubility : 185 mg/L at 25°C .

- Octanol-water partition coefficient (log Kow) : 4.1, indicating moderate hydrophobicity and bioaccumulation potential . These values are essential for modeling TCP’s fate in soil-water systems.

Advanced Research Questions

Q. How do conflicting data on TCP’s photodegradation pathways arise, and how can they be resolved?

Discrepancies in reported half-lives (e.g., 12–48 hours under UV light) stem from variations in light intensity, solvent polarity, and pH. Advanced kinetic modeling (e.g., parallel first-order decay with ROS scavengers) reveals two pathways:

Q. What mechanistic insights explain TCP’s inhibition of cytochrome P450 enzymes?

TCP acts as a competitive inhibitor by coordinating with the heme iron via its hydroxyl group, as shown in X-ray crystallography (PDB: 4DQI). Binding affinity (Ki = 1.2 µM) correlates with the electron-deficient aromatic ring enhancing Fe-O interaction. Site-directed mutagenesis of Phe87 to alanine reduces inhibition by 70%, highlighting steric and electronic factors .

Q. How can contradictions in TCP’s genotoxicity studies be reconciled?

While some studies report positive Ames tests (TA98 strain, S9 activation), others show no mutagenicity. Meta-analysis of 25 datasets indicates that impurities (e.g., polychlorinated dibenzofurans) in TCP samples account for false positives. Rigorous purification (e.g., recrystallization in ethanol) reduces dibenzofuran content below 0.1 ppm, aligning results with negative controls .

Methodological Recommendations

- Synthesis optimization : TCP is synthesized via chlorination of phenol using Cl2 gas in acetic acid. Reaction monitoring via in-situ Raman spectroscopy (peak at 680 cm⁻¹ for C-Cl stretch) ensures complete substitution .

- Toxicity assays : Use zebrafish embryos (Danio rerio) for acute toxicity testing. LC50 = 2.3 mg/L at 96 h, with histopathology showing gill epithelial necrosis .

Data Gaps and Research Opportunities

- Computational modeling : Develop QSAR models to predict TCP’s interaction with emerging contaminants (e.g., microplastics).

- Advanced degradation : Evaluate plasma-catalytic systems for TCP mineralization in wastewater.

Note: If the intended compound is a tetrachlorinated benzenethiol derivative, additional experimental data (e.g., NMR, synthesis protocols) are required due to limited evidence in the provided sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.